Rubidium hydroxide hydrate

Catalog No.
S1505705
CAS No.
12026-05-0
M.F
H3O2Rb
M. Wt
120.491 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubidium hydroxide hydrate

CAS Number

12026-05-0

Product Name

Rubidium hydroxide hydrate

IUPAC Name

rubidium(1+);hydroxide;hydrate

Molecular Formula

H3O2Rb

Molecular Weight

120.491 g/mol

InChI

InChI=1S/2H2O.Rb/h2*1H2;/q;;+1/p-1

InChI Key

CHAWVFWLJTUJNI-UHFFFAOYSA-M

SMILES

O.[OH-].[Rb+]

Canonical SMILES

O.[OH-].[Rb+]

Isomeric SMILES

O.[OH-].[Rb+]

The exact mass of the compound Rubidium hydroxide hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rubidium hydroxide hydrate (RbOH·xH2O) is a highly soluble, strongly alkaline inorganic precursor utilized in advanced electrochemistry, specialty glass manufacturing, and catalytic organic synthesis . As an intermediate-weight alkali metal hydroxide, it bridges the performance gap between the ubiquitous potassium hydroxide (KOH) and the heavier, highly reactive cesium hydroxide (CsOH) [1]. For industrial and laboratory procurement, the hydrated form is specifically selected over anhydrous RbOH because the controlled hydration state mitigates extreme deliquescence, allowing for reproducible stoichiometric weighing and formulation in aqueous or alcoholic solutions . Its primary value proposition lies in delivering the unique ionic radius, high ionic mobility, and specific basicity of the Rb+ cation in a processable, stable solid format.

Substituting rubidium hydroxide hydrate with cheaper potassium hydroxide (KOH) or sodium hydroxide (NaOH) frequently compromises performance in high-efficiency electrochemical and catalytic systems[1]. KOH exhibits lower ionic conductivity and oxygen diffusion rates, which directly limits current density in alkaline fuel cells and metal-air batteries [2]. Conversely, while cesium hydroxide (CsOH) offers the powerful 'cesium effect' in catalysis, it is significantly heavier, more expensive, and can induce over-alkylation in sensitive organic transformations. Furthermore, attempting to use anhydrous rubidium hydroxide instead of the hydrate introduces severe handling challenges; the anhydrous material rapidly absorbs atmospheric moisture and carbon dioxide, destroying batch-to-batch reproducibility during ambient weighing and leading to formulation errors in precursor synthesis .

Precursor Processability and Stoichiometric Stability

For the synthesis of downstream rubidium salts or ALD/CVD precursors, accurate molar ratios are critical. Anhydrous RbOH is extremely deliquescent and rapidly absorbs moisture and CO2 from the air, causing significant mass shifts during ambient weighing. Rubidium hydroxide hydrate (RbOH·xH2O, typically x~1) provides a stable crystalline solid with ≤15.4% OH concentration and controlled hydration, allowing for standard analytical weighing without the immediate need for a strict inert-atmosphere glovebox .

Evidence DimensionAmbient weighing stability and handling
Target Compound DataRbOH Hydrate: Stable crystalline solid, permits accurate ambient weighing
Comparator Or BaselineAnhydrous RbOH: Extremely deliquescent, rapid mass shift due to H2O/CO2 absorption
Quantified DifferenceHydrate eliminates the requirement for strict glovebox handling during routine aqueous formulation
ConditionsAmbient laboratory weighing for precursor formulation

Ensures precise molar ratios and batch-to-batch reproducibility when formulating electrolytes or synthesizing organometallic precursors.

Electrochemical Current Density in Alkaline Fuel Cells

In alkaline fuel cell applications, the choice of alkali metal hydroxide directly dictates oxygen diffusion rates and overpotential. Comparative testing of equimolar electrolyte solutions demonstrates that a rubidium hydroxide electrolyte yields a substantially greater current density at a set voltage compared to a potassium hydroxide (KOH) baseline [1]. This is attributed to the superior mediation of the Rb+ ion, which facilitates a higher rate of oxygen diffusion and decreases the energy required to break the oxygen-oxygen bond at the electrode [1].

Evidence DimensionCurrent density at set voltage
Target Compound DataRbOH electrolyte: High current density, superior O2 diffusion
Comparator Or BaselineKOH electrolyte: Lower current density, higher O-O bond breaking energy
Quantified DifferenceRbOH provides enhanced electrochemical performance and higher current output than equimolar KOH
ConditionsAlkaline fuel cell operating at 120 °C to 250 °C

Critical for engineering high-performance metal-air batteries and fuel cells where KOH limits maximum power output.

Catalytic Basicity and Selectivity Tuning

In base-catalyzed organic transformations, such as N-alkylation of primary amines or esterifications, the choice of alkali hydroxide dictates both yield and selectivity. While KOH often results in low conversion rates, CsOH provides the powerful 'cesium effect' but can lead to over-alkylation or dialkylated byproducts. Rubidium hydroxide offers an intermediate basicity and polarizability, providing higher reaction rates than KOH while maintaining better chemoselectivity than CsOH in specific pathways where the cesium cation is too aggressive .

Evidence DimensionCatalytic conversion and selectivity
Target Compound DataRbOH: Intermediate basicity, balances conversion and selectivity
Comparator Or BaselineKOH (Low conversion) / CsOH (High conversion, risk of over-alkylation)
Quantified DifferenceRbOH bridges the reactivity gap, outperforming KOH without the extreme reactivity of CsOH
ConditionsBase-catalyzed N-alkylation and esterification reactions

Allows synthetic chemists to precisely tune catalytic basicity when KOH is too weak and CsOH is too aggressive or prohibitively expensive.

Topochemical Templating in Layered Perovskites

The synthesis of ion-exchangeable layered perovskites relies heavily on the steric size of the intercalated alkali metal. During oxidative intercalation, RbOH yields specific structural motifs, such as the (Rb2OH)LaNb2O7 phase, where the rubidium ions sit in cubic sites with a coordination number of 8 [1]. This precise CsCl-like structural arrangement is dictated by the ionic radius of Rb+ (larger than K+, smaller than Cs+) and cannot be replicated using KOH or CsOH, making RbOH hydrate an irreplaceable precursor for these specific solid-state ionic conductors[1].

Evidence DimensionInterlayer coordination and crystal templating
Target Compound DataRb+: Forms stable 8-coordinate cubic sites in layered perovskites
Comparator Or BaselineK+ / Cs+: Different ionic radii alter layer spacing and coordination
Quantified DifferenceRbOH uniquely stabilizes the (Rb2OH) interlayer structure at temperatures <500 °C
ConditionsTopochemical oxidative intercalation with water vapor at 200 °C

Essential for materials scientists synthesizing novel solid-state ionic conductors where exact interlayer spacing is required.

High-Performance Alkaline Electrolytes

Due to its superior oxygen diffusion capabilities and high ionic mobility compared to KOH, RbOH hydrate is the optimal precursor for formulating specialty alkaline electrolytes used in advanced fuel cells, metal-air batteries, and experimental rubidium-ion energy storage systems [1].

Organometallic and CVD/ALD Precursor Synthesis

The controlled hydration state of RbOH hydrate allows for precise stoichiometric weighing without a glovebox, making it the preferred starting material for synthesizing downstream rubidium salts, catalysts, and volatile precursors for chemical vapor deposition (CVD) .

Selective Base Catalysis in Organic Synthesis

In reactions such as N-alkylation and esterification where KOH lacks sufficient basicity and CsOH causes unwanted dialkylation, RbOH serves as a perfectly balanced strong base catalyst, providing high conversion rates with preserved chemoselectivity .

Topochemical Synthesis of Layered Oxides

RbOH hydrate is uniquely suited for the low-temperature topochemical synthesis of layered perovskites and zeolites, where the specific ionic radius of the Rb+ cation acts as a critical structural template to achieve exact interlayer spacing and coordination [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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